molecular formula C16H13N3O5S B2710553 3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid CAS No. 438622-93-6

3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B2710553
CAS No.: 438622-93-6
M. Wt: 359.36
InChI Key: KSALYRHGOIGDHL-UHFFFAOYSA-N
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Description

3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Oxidation and Functional Group Modifications: The final steps involve oxidation reactions to introduce the oxo group and further functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the aromatic ring or the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution Reagents: Halides, isocyanates, and carbamoyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may find use in the development of new materials, catalysts, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-carbamoyl-4-oxo-5H-thieno[2,3-b]pyridine-6-carboxylic acid
  • 3-amino-2-[(4-chlorophenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
  • 4-amino-3-[(4-methoxyphenyl)carbamoyl]-5-oxo-6H-thieno[2,3-b]pyridine-2-carboxylic acid

Uniqueness

3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid stands out due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-24-8-4-2-7(3-5-8)18-14(21)12-11(17)9-6-10(16(22)23)13(20)19-15(9)25-12/h2-6H,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSALYRHGOIGDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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